Benzofuran, 4,6-dimethoxy-3-methyl-2-pentyl-
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Overview
Description
4,6-Dimethoxy-3-methyl-2-pentylbenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery and development . This particular compound features two methoxy groups at positions 4 and 6, a methyl group at position 3, and a pentyl chain at position 2 on the benzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-3-methyl-2-pentylbenzofuran typically involves the formation of the benzofuran core followed by functionalization at the desired positions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-hydroxy-3-methyl-4,6-dimethoxybenzaldehyde, cyclization can be achieved using a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as methylation, alkylation, and cyclization under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxy-3-methyl-2-pentylbenzofuran can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzofuran core can be reduced to dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-3-methyl-2-pentylbenzofuran involves its interaction with various molecular targets. The methoxy groups and the benzofuran core play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects . The exact pathways and targets may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- 4,6-Dimethoxy-2-methylbenzofuran
- 4,6-Dimethoxy-3-ethylbenzofuran
- 4,6-Dimethoxy-3-methyl-2-butylbenzofuran
Comparison: 4,6-Dimethoxy-3-methyl-2-pentylbenzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications .
Properties
CAS No. |
831171-01-8 |
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Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
4,6-dimethoxy-3-methyl-2-pentyl-1-benzofuran |
InChI |
InChI=1S/C16H22O3/c1-5-6-7-8-13-11(2)16-14(18-4)9-12(17-3)10-15(16)19-13/h9-10H,5-8H2,1-4H3 |
InChI Key |
JJFYSQGNPQPTSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C2=C(O1)C=C(C=C2OC)OC)C |
Origin of Product |
United States |
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